molecular formula C18H18FN5O B2613198 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole CAS No. 2380084-19-3

2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole

Cat. No. B2613198
CAS RN: 2380084-19-3
M. Wt: 339.374
InChI Key: FXDRLDAVVPIHFD-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a pyrimidine ring, a piperazine ring, and a benzoxazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a rigid and planar structure due to the presence of the aromatic pyrimidine and benzoxazole rings. The piperazine ring could introduce some flexibility into the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the nitrogen atoms in the pyrimidine, piperazine, and benzoxazole rings could result in the compound having strong dipole-dipole interactions and potentially hydrogen bonding interactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-13-3-4-14-16(9-13)25-18(22-14)24-7-5-23(6-8-24)17-10-15(12-1-2-12)20-11-21-17/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRLDAVVPIHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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